Methyl octadeca-13,17-dienoate is a fatty acid methyl ester with significant biological and chemical properties. It is derived from octadeca-13,17-dienoic acid and has the molecular formula and a molecular weight of approximately 294.47 g/mol. This compound is notable for its unique structure, which includes two double bonds located at the 13th and 17th carbon positions of the alkane chain, contributing to its reactivity and potential applications in various fields such as biochemistry, medicine, and industry.
Methyl octadeca-13,17-dienoate is classified as a methyl ester of a conjugated diene fatty acid. It can be sourced from natural oils or synthesized through chemical reactions involving fatty acids. The compound falls under the category of unsaturated fatty acids, which are known for their role in biological membranes and metabolic processes.
The synthesis of methyl octadeca-13,17-dienoate typically involves the esterification of octadeca-13,17-dienoic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid and conducted under reflux conditions to ensure complete conversion of reactants into products.
The molecular structure of methyl octadeca-13,17-dienoate can be described using various structural representations:
CCCCC=CCCC=CCCCCCCCC(=O)OC
PKIXXJPMNDDDOS-UHFFFAOYSA-N
The compound features a long hydrocarbon chain with two double bonds that confer distinct chemical reactivity compared to saturated fatty acids.
Methyl octadeca-13,17-dienoate participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl octadeca-13,17-dienoate primarily involves its interaction with cellular membranes and enzymes. It modulates membrane fluidity and can influence the activity of membrane-bound enzymes. Additionally, its metabolites may interact with signaling pathways that are crucial in inflammation and cell proliferation processes.
These properties indicate that methyl octadeca-13,17-dienoate is relatively hydrophobic due to its long hydrocarbon chain.
Methyl octadeca-13,17-dienoate has various scientific applications:
This compound plays a vital role in both research and practical applications across multiple disciplines, highlighting its significance in scientific exploration and industrial use.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3